molecular formula C3H5N<br>C3H5N<br>CH3CH2CN B7769516 Propionitrile CAS No. 68130-67-6

Propionitrile

Cat. No.: B7769516
CAS No.: 68130-67-6
M. Wt: 55.08 g/mol
InChI Key: FVSKHRXBFJPNKK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Mechanism of Action

Propionitrile exerts its effects through various mechanisms depending on its application. For instance, in the hydrogenation process, it acts as a precursor to propylamines by undergoing reduction . In the hydrolysis process, it is converted to propionamide and propionic acid through the action of near-critical water . The molecular targets and pathways involved in these reactions include the catalytic sites of the catalysts used in hydrogenation and the reactive intermediates formed during hydrolysis.

Properties

IUPAC Name

propanenitrile
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InChI

InChI=1S/C3H5N/c1-2-3-4/h2H2,1H3
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InChI Key

FVSKHRXBFJPNKK-UHFFFAOYSA-N
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Canonical SMILES

CCC#N
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Molecular Formula

C3H5N, Array
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DSSTOX Substance ID

DTXSID1021879
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Molecular Weight

55.08 g/mol
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Physical Description

Propionitrile appears as a colorless liquid with an ether-like odor. Density 0.683 g / cm3. Flash point 61 °F. Toxic by inhalation, skin absorption, and ingestion. Vapors are heavier than air. Used as a solvent, and to make other chemicals., Colorless liquid with a pleasant, sweetish, ethereal odor; Note: Forms cyanide in the body; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant, sweetish, ethereal odor. [Note: Forms cyanide in the body.]
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Boiling Point

207 °F at 760 mmHg (EPA, 1998), 97.2 °C @ 760 mm Hg, 97 °C, 207 °F
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Flash Point

35.6 °F (EPA, 1998), 2 °C, 36 °F (2 °C) (Closed Cup), 16 °C (Open Cup), 2 °C c.c., 36 °F
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Solubility

50 to 100 mg/mL at 73 °F (NTP, 1992), Miscible with ether, alcohol, In water, 1.03X10+5 mg/l @ 25 °C., Solubility in water, g/100ml at 20 °C: 10 (good), 11.9%
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Density

0.802 at 32 °F (EPA, 1998) - Less dense than water; will float, SP GR: 0.7818 @ 20 °C/4 °C, Density of saturated air: 1.05 @ 22 °C (air= 1), Relative density (water = 1): 0.78, 0.78
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Vapor Density

1.9 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.9 (Air= 1), Relative vapor density (air = 1): 1.9
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Vapor Pressure

40 mmHg at 71.6 °F (EPA, 1998), 47.4 [mmHg], Vapor pressure: 40 mm Hg @ 22 °C, 47.4 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 5.2, 35 mmHg
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Color/Form

Colorless liquid

CAS No.

107-12-0, 68130-67-6
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Melting Point

-133 °F (EPA, 1998), -91.8 °C, -92 °C, -133 °F
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0530.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Propionitrile
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Propionitrile
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Propionitrile
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Propionitrile
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Propionitrile
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Propionitrile
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Q & A

Q1: What is the molecular formula, weight, and spectroscopic data of Propionitrile?

A1: this compound, also known as ethyl cyanide, is an organic compound with the molecular formula C3H5N. It has a molecular weight of 55.08 g/mol.

  • Spectroscopic data:
    • Infrared (IR) spectroscopy: The most characteristic band in the IR spectrum of this compound is the C≡N stretching vibration, typically observed around 2250 cm-1. [, , ]
    • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR spectroscopy of this compound shows signals corresponding to the methyl and methylene groups. The methyl group typically appears as a triplet, while the methylene group appears as a quartet. [, ]
    • Raman spectroscopy: Raman spectroscopy is useful for studying complex formation involving this compound, as seen in studies of its interactions with phenol and silica. [, , ]

Q2: What are some common applications of this compound as a solvent in electrochemistry?

A2: this compound is often employed as a solvent in electrochemical studies due to its relatively high dielectric constant and wide electrochemical window. It is suitable for studying both reductive and oxidative processes. []

Q3: What are the implications of impurities often found in commercially available this compound for electrochemical studies?

A3: Commercially available this compound can contain impurities that significantly impact electrochemical measurements. [] These impurities can react with the compounds being studied, leading to distorted voltammetric data. For instance, the presence of impurities like 2-methyl-2-pentenal can affect the reduction behavior of 1,4-benzoquinone. []

Q4: How can one effectively purify this compound for use in electrochemical experiments?

A4: Purification methods such as distillation over phosphorus pentoxide, passing through a silica gel flash column, or using basic activated alumina can partially remove impurities from this compound. A combination of distillation and flash chromatography is generally recommended for optimal purification. []

Q5: How does the structure of this compound influence its behavior at interfaces, particularly with silica?

A5: Molecular dynamics simulations and vibrational sum-frequency generation (VSFG) spectroscopy studies have revealed that this compound forms a lipid-bilayer-like structure at the silica/liquid interface. [, ] This bilayer formation is driven by the amphiphilic nature of this compound, where the polar nitrile group interacts with the hydrophilic silica surface, while the non-polar alkyl chain points towards the bulk liquid.

Q6: What is the significance of the anisotropic thermal expansion observed in crystalline this compound?

A6: Synchrotron powder X-ray diffraction studies have shown that crystalline this compound exhibits anisotropic thermal expansion, with significantly different expansion rates along different crystallographic axes. [] This anisotropic behavior is important for understanding the behavior of this compound in environments like Titan's atmosphere, where it is believed to exist in condensed phases.

Q7: How is this compound metabolized by microorganisms like Nocardia rhodochrous LL100-21?

A7: Nocardia rhodochrous LL100-21 can utilize this compound as a source of carbon and nitrogen. [] It degrades this compound through a two-step enzymatic hydrolysis process, first converting it to propionamide and then to propionic acid and ammonia.

Q8: What enzymes are involved in the microbial degradation of this compound?

A8: The microbial degradation of this compound involves enzymes like nitrile hydratase and amidase. [, ] Nitrile hydratase catalyzes the hydration of this compound to propionamide, while amidase hydrolyzes propionamide to propionic acid and ammonia.

Q9: How do different nitriles compare in terms of their ability to support the growth of Nocardia rhodochrous LL100-21?

A9: Nocardia rhodochrous LL100-21 exhibits varying growth rates depending on the nitrile compound provided. [] Acetonitrile, hydroacrylonitrile, and this compound support robust growth, while butenenitrile, succinonitrile, and acetamide result in less growth.

Q10: What is the significance of the amido-imidol tautomerization in the reaction of this compound with 16-hydroxyhexadec-cis-9-enoic acid?

A10: In the presence of concentrated sulfuric acid, this compound reacts with 16-hydroxyhexadec-cis-9-enoic acid to form novel 9-[substituted amido]-16-ol-hexadecanoic acids. [] This reaction proceeds through an amido-imidol tautomerization, confirming the addition of the nitrile at the carbon-9 position of the fatty acid.

Q11: What factors influence the product distribution in the reaction of this compound with phosgene and hydrogen chloride?

A12: The product distribution in the reaction of this compound with phosgene and hydrogen chloride can be influenced by factors like the choice of solvent and the structure of the nitrile. [] For instance, increasing the amount of benzene as a solvent can favor the formation of isocyanates over pyrimidines.

Q12: What are the industrial applications of the reaction products obtained from this compound and alkenes with ammonia?

A13: The reaction of this compound and other alkenes with ammonia, using catalysts like nickel or cobalt, produces a variety of nitriles like acetonitrile, this compound, butyronitrile, and valeronitrile. [, ] These nitriles are valuable intermediates in the synthesis of a wide range of industrial chemicals, including polymers, pharmaceuticals, and agricultural chemicals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.